
Dirhenium trioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dirhenium trioxide (Re2O3) is a compound that has gained attention in the scientific community due to its unique properties. It is a transition metal oxide with a tetragonal crystal structure and a high melting point of 1,970°C. This compound is a rare compound and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of dirhenium trioxide is not fully understood. However, it is believed to involve the transfer of electrons between the rhenium atoms in the compound. This transfer of electrons leads to changes in the oxidation state of the rhenium atoms, which can result in catalytic activity.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity and is not considered harmful to human health.
Vorteile Und Einschränkungen Für Laborexperimente
Dirhenium trioxide has advantages and limitations for lab experiments. Its high melting point and stability make it suitable for high-temperature reactions. However, its rarity and high cost can limit its use in experiments.
Zukünftige Richtungen
There are several future directions for the study of dirhenium trioxide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further investigation of its catalytic properties and potential applications in electrochemistry and gas sensing is needed. The development of new materials based on this compound could also have potential applications in various fields, including energy storage and conversion.
Conclusion
In conclusion, this compound is a rare compound that has unique properties and potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Synthesemethoden
Dirhenium trioxide can be synthesized using different methods, including solid-state reaction, hydrothermal synthesis, and sol-gel method. The solid-state reaction involves heating rhenium metal and oxygen at high temperatures. Hydrothermal synthesis involves reacting rhenium metal and oxygen in an aqueous solution at high pressures and temperatures. The sol-gel method involves the hydrolysis of rhenium precursor in a solvent followed by condensation to form a gel.
Wissenschaftliche Forschungsanwendungen
Dirhenium trioxide has been studied for its potential applications in catalysis, electrochemistry, and gas sensing. It has been shown to have catalytic activity in the oxidation of alcohols and hydrocarbons. This compound has also been used as an electrode material for the electrochemical reduction of carbon dioxide. Additionally, it has been used as a sensing material for the detection of gases such as carbon monoxide and nitrogen dioxide.
Eigenschaften
| 12624-27-0 | |
Molekularformel |
O7Re2-14 |
Molekulargewicht |
484.41 g/mol |
IUPAC-Name |
oxygen(2-);rhenium |
InChI |
InChI=1S/7O.2Re/q7*-2;; |
InChI-Schlüssel |
ASCDQPSSGQOUOI-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Re].[Re] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Re].[Re] |
| 12624-27-0 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


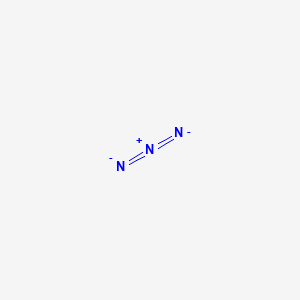
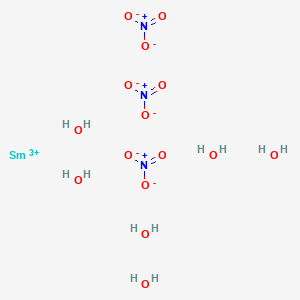
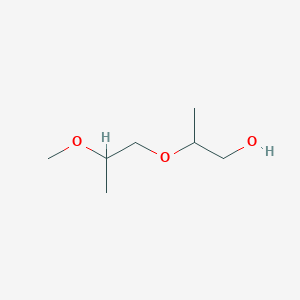
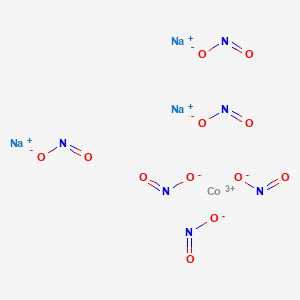


![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)

![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)
![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)
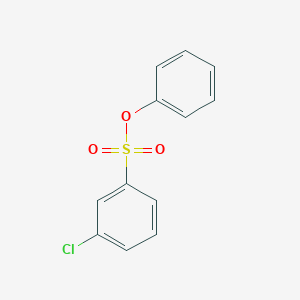
![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)


